Product packaging for Indenolol-d5(Cat. No.:)

Indenolol-d5

Cat. No.: B12424877
M. Wt: 252.36 g/mol
InChI Key: MPGBPFMOOXKQRX-UXCJJYBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indenolol-d5, with a molecular weight of 252.36 and the formula C15H16D5NO2, is a deuterium-labeled stable isotope of Indenolol, a compound belonging to the non-selective beta-adrenergic blocker class . This high-purity chemical is exclusively intended for use as an internal standard in analytical techniques such as mass spectrometry, enabling the precise quantification of non-labeled Indenolol in complex biological matrices during pharmacokinetic and pharmacodynamic studies . The parent compound, Indenolol, is an investigational beta-blocker that has been studied for conditions like hypertension . Its mechanism of action involves blocking beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate and blood pressure . Notably, research has also demonstrated that Indenolol possesses partial agonist activity, known as Intrinsic Sympathomimetic Activity (ISA), at vascular beta-adrenoceptors, which may contribute to its therapeutic effects . By incorporating five deuterium atoms, this compound exhibits nearly identical chemical properties to its non-labeled counterpart while providing a distinct mass shift for accurate detection and measurement. This makes it an indispensable tool for researchers investigating the absorption, metabolism, and elimination of Indenolol, as well as for ensuring the accuracy and reliability of data in drug development and biomedical research. Our this compound is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should store this product in a cool, dry, well-ventilated area in a tightly closed container .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO2 B12424877 Indenolol-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO2

Molecular Weight

252.36 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3/i9D2,10D2,13D

InChI Key

MPGBPFMOOXKQRX-UXCJJYBCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC2)O)NC(C)C

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Indenolol D5

Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis

The synthesis of deuterated organic compounds like Indenolol-d5 involves specialized methods to replace hydrogen atoms with deuterium. simsonpharma.com These strategies can be broadly categorized into precursor-based labeling and hydrogen/deuterium exchange reactions. simsonpharma.comacs.org

Precursor-Based Isotopic Labeling Approaches

Precursor-based isotopic labeling involves utilizing starting materials that already contain deuterium atoms in specific positions. simsonpharma.com This method ensures that the deuterium is incorporated into the final molecule at a predetermined site. The synthesis then proceeds through established reaction pathways, carrying the deuterium label into the final product structure. wikipedia.org

For the synthesis of a deuterated analog of a phenoxypropanolamine, such as Indenolol (B1671870), a potential strategy would involve the use of a deuterated precursor. For instance, a deuterated version of a key intermediate could be employed. The general synthesis of similar compounds often involves the reaction of a substituted phenol (B47542) with an epoxide, followed by reaction with an amine. mdpi.comnih.gov In the case of this compound, a deuterated isopropylamine (B41738) (isopropylamine-d5) could be used as a precursor to introduce the five deuterium atoms onto the isopropyl group of the final molecule.

Table 1: Key Precursors in Isotopic Labeling

Precursor TypeDescriptionExample
Deuterated SolventsSolvents where hydrogen is replaced by deuterium, used as a deuterium source in exchange reactions. simsonpharma.comDeuterium oxide (D₂O) simsonpharma.com
Deuterated ReagentsReagents with deuterium atoms that are transferred during a chemical reaction. simsonpharma.comIsopropylamine-d5
Labeled Building BlocksSimple molecules with incorporated isotopes used as starting materials in a multi-step synthesis. imist.maDeuterated acetylene (B1199291) (C₂D₂) simsonpharma.com

Hydrogen/Deuterium Exchange Reaction Pathways

Hydrogen/deuterium (H/D) exchange reactions are another common method for introducing deuterium into organic molecules. wikipedia.org These reactions involve the replacement of a hydrogen atom with a deuterium atom from a deuterium source, often in the presence of a catalyst. wikipedia.orgresearchgate.net The ease of exchange depends on the acidity of the proton being replaced. scielo.org.mx

Acid- or base-catalyzed exchange is effective for protons that are enolizable or otherwise activated. scielo.org.mxmdpi.com For non-activated C-H bonds, transition-metal catalysts can facilitate the exchange process. researchgate.net These methods can be applied at various stages of a synthesis, including late-stage functionalization of the final molecule. acs.org

The specific positions of deuterium incorporation in this compound would depend on the chosen synthetic route and the lability of the hydrogen atoms in the precursor molecules or the final Indenolol structure under the exchange conditions. nih.govmit.edu

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity and Composition Assessment

After synthesis, it is crucial to determine the isotopic purity and confirm the location of the deuterium atoms in the this compound molecule. nih.govresearchgate.net High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose. simsonpharma.comresearchgate.netscielo.org.mxotsuka.co.jpsigmaaldrich.com

High-Resolution Mass Spectrometry for Deuterium Content Verification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular weight of a compound with high accuracy, allowing for the verification of deuterium incorporation. researchgate.netalmacgroup.comnih.gov By comparing the mass spectrum of this compound with that of unlabeled Indenolol, the increase in mass corresponding to the number of deuterium atoms can be precisely measured. nih.gov

The isotopic distribution pattern in the mass spectrum provides information about the extent of deuteration. nih.gov For this compound, the molecular ion peak will be shifted by approximately 5 mass units compared to the unlabeled compound. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment. researchgate.netalmacgroup.com Liquid chromatography coupled with mass spectrometry (LC-MS) is often used to separate the deuterated compound from any unlabeled or partially labeled species before mass analysis, ensuring accurate quantification of isotopic purity. pharmaffiliates.com

Table 2: Mass Spectrometry Data for Isotopic Analysis

CompoundExpected Molecular Weight ( g/mol )Observed Mass Shift (vs. Unlabeled)
Indenolol247.338N/A
This compound~252.37+5

Nuclear Magnetic Resonance Spectroscopy in Isotopic Analysis and Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise location of deuterium atoms within a molecule. simsonpharma.comnih.govwikipedia.orgresearchgate.netsigmaaldrich.com While proton (¹H) NMR is used to observe hydrogen atoms, deuterium (²H) NMR can be used to directly observe the deuterium nuclei. sigmaaldrich.comnih.gov

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. spectralservice.de This provides direct evidence of the positions of deuteration. For example, if the five deuterium atoms are on the isopropyl group, the characteristic signals for the isopropyl protons would be absent in the ¹H NMR spectrum.

²H NMR spectroscopy can be used to confirm the presence and location of deuterium. sigmaaldrich.com Each chemically distinct deuterium atom will give rise to a signal in the ²H NMR spectrum, confirming the sites of isotopic labeling. spectralservice.de Quantitative NMR (qNMR) techniques can also be employed to determine the degree of deuteration at each specific site. spectralservice.de

Advanced Analytical Methodologies Employing Indenolol D5 As a Reference Standard

Principles and Applications of Isotope Dilution Mass Spectrometry in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. ontosight.ai The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Indenolol-d5, to a sample. wikipedia.org This "isotope spike" serves as an internal standard that has nearly identical physicochemical properties to the target analyte (indenolol). nih.govwuxiapptec.com

During analysis by mass spectrometry, the instrument distinguishes between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio. scioninstruments.com By measuring the ratio of the signal intensities of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately calculated. ontosight.aiwikipedia.org A key advantage of this method is that any loss of the analyte during sample preparation and analysis will be mirrored by a proportional loss of the internal standard, thus maintaining the accuracy of the final measurement. epa.gov This makes IDMS particularly valuable for analyzing samples where analyte recovery may be variable or incomplete. wikipedia.org

Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and experience the same ionization efficiency and potential matrix effects. scioninstruments.comlgcstandards.com This co-elution and identical chemical behavior help to correct for variations in sample preparation, instrument drift, and matrix-induced signal suppression or enhancement, leading to highly reliable and reproducible results. wuxiapptec.comscioninstruments.comresearchgate.net

Development of Bioanalytical Assays in Pre-clinical Research Models

In pre-clinical research, the development of robust and reliable bioanalytical assays is crucial for evaluating the pharmacokinetic and toxicokinetic properties of new drug candidates. evotec.comaltasciences.com The use of this compound as an internal standard is instrumental in the development of such assays for indenolol (B1671870) in various biological matrices (e.g., plasma, urine, tissue) from animal models. anapharmbioanalytics.comcro-preclinical.com

The development process for these assays involves several key steps:

Method Optimization: Understanding the physicochemical properties of indenolol is essential to optimize sample preparation techniques and chromatographic conditions. evotec.com

Internal Standard Selection: A stable isotope-labeled internal standard like this compound is the preferred choice to ensure accuracy and precision. bioanalysis-zone.com

Validation: The assay must be validated according to stringent guidelines from regulatory bodies like the FDA and EMA to demonstrate its reliability. nih.govgmp-compliance.orgfda.govhhs.gov

The use of this compound allows for the accurate quantification of indenolol concentrations over a wide dynamic range, which is necessary for constructing pharmacokinetic profiles and assessing drug metabolism in pre-clinical studies. anapharmbioanalytics.com These studies provide critical data on absorption, distribution, metabolism, and excretion (ADME) that inform the design of subsequent clinical trials. cro-preclinical.compharmaron.com

Calibration Curve Generation and Signal Normalization Techniques

A fundamental aspect of quantitative bioanalysis is the generation of a calibration curve. This is constructed by analyzing a series of calibration standards, which are blank biological matrix samples spiked with known concentrations of the analyte (indenolol) and a constant concentration of the internal standard (this compound). researchgate.net

The response of the analytical instrument (e.g., peak area from a chromatogram) for both the analyte and the internal standard is measured for each calibration standard. The ratio of the analyte response to the internal standard response is then plotted against the known concentration of the analyte. wuxiapptec.com This creates a calibration curve, which is typically a linear regression model.

Signal normalization is the process of using the internal standard's signal to correct for variations in the analytical process. researchgate.net The analyte-to-internal standard response ratio effectively normalizes the signal, compensating for fluctuations in injection volume, ionization efficiency, and other potential sources of error. wuxiapptec.com This normalization is crucial for achieving the high levels of precision and accuracy required in regulated bioanalysis. bioanalysis-zone.com

Parameter Description Importance in Quantitative Analysis
Analyte IndenololThe compound of interest being measured.
Internal Standard This compoundA deuterated analog of the analyte added at a known concentration.
Calibration Curve A plot of the analyte/internal standard response ratio versus analyte concentration.Used to determine the concentration of the analyte in unknown samples. researchgate.net
Signal Normalization The process of dividing the analyte signal by the internal standard signal.Corrects for analytical variability, improving accuracy and precision. wuxiapptec.comresearchgate.net

Chromatographic Separation Techniques Utilized with this compound

Chromatographic techniques are central to the separation of indenolol from other components in a biological sample prior to its detection by mass spectrometry. tandfonline.com The choice of chromatographic method depends on the properties of the analyte and the complexity of the sample matrix.

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids. researchgate.netnih.gov The development of an LC-MS/MS method for indenolol using this compound involves several critical steps:

Selection of Chromatographic Conditions: A reversed-phase C18 column is often used for the separation of moderately polar compounds like indenolol. mdpi.com The mobile phase typically consists of a mixture of an aqueous solution (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation. nih.gov

Optimization of Mass Spectrometric Parameters: This involves selecting the appropriate ionization mode (positive or negative electrospray ionization - ESI) and optimizing the parameters for the detection of both indenolol and this compound. youtube.com Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of operation in tandem mass spectrometry where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. mdpi.comyoutube.com

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to ensure a clean sample is introduced into the LC-MS/MS system. nih.gov

The use of this compound in LC-MS/MS methods is essential for compensating for matrix effects, which are a common source of variability in bioanalysis. researchgate.net

LC-MS/MS Method Development Parameter Typical Choice for Indenolol Analysis Rationale
Chromatographic Column Reversed-phase C18Good retention and separation for moderately polar compounds. mdpi.com
Mobile Phase Water with 0.1% formic acid and Methanol/AcetonitrileProvides good peak shape and efficient elution. mdpi.comnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+)Indenolol contains a basic secondary amine that is readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)High selectivity and sensitivity for quantitative analysis. mdpi.com
Internal Standard This compoundCompensates for matrix effects and other analytical variations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analytes and Derivatized Compounds

While LC-MS/MS is more common for non-volatile compounds like indenolol, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly if the analyte is volatile or can be made volatile through derivatization. nih.gov For a compound like indenolol, which has polar functional groups (-OH and -NH), derivatization is necessary to increase its volatility and thermal stability for GC analysis. protocols.io

The GC-MS approach would involve:

Derivatization: The hydroxyl and amino groups of indenolol would be reacted with a derivatizing agent to form less polar, more volatile derivatives.

GC Separation: The derivatized analyte and internal standard are separated based on their boiling points and interactions with the stationary phase of the GC column. epa.gov

MS Detection: The separated compounds are then ionized and detected by the mass spectrometer. Isotope dilution principles with this compound would still apply for accurate quantification. ca.gov

GC-MS can offer high chromatographic resolution and is a powerful tool for certain applications, though the additional derivatization step can add complexity to the sample preparation process. protocols.iomeasurlabs.com

Rigorous Method Validation Criteria for Assays Employing Deuterated Internal Standards

For a bioanalytical method to be used in regulatory submissions, it must undergo rigorous validation to demonstrate that it is reliable and reproducible for its intended purpose. fda.govhhs.gov Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published detailed guidelines for bioanalytical method validation. nih.govgmp-compliance.orgfda.gov When using a deuterated internal standard like this compound, specific validation parameters are assessed to ensure the integrity of the analytical data.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. evotec.com The use of a stable isotope-labeled internal standard greatly enhances selectivity. wuxiapptec.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. bioanalysis-zone.com These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Calibration Curve and Linearity: The calibration curve should be linear over the expected concentration range of the study samples. nih.gov

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. While a stable isotope-labeled internal standard can compensate for low or variable recovery, understanding the recovery is still an important aspect of method development. gtfch.org

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. gtfch.org The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. wuxiapptec.com

Stability: The stability of the analyte and internal standard must be evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. bioanalysis-zone.comgtfch.org

Internal Standard Purity and Cross-Interference: The deuterated internal standard must be checked for the presence of the unlabeled analyte as an impurity. tandfonline.com The contribution of the internal standard to the analyte signal should be minimal, typically less than 20% of the LLOQ response. wuxiapptec.com Conversely, the contribution of the analyte to the internal standard signal should also be assessed and be less than 5% of the internal standard response. wuxiapptec.com

The successful validation of these parameters ensures that the analytical method is robust and provides reliable data for pharmacokinetic, toxicokinetic, and clinical studies.

Validation Parameter Acceptance Criteria (General Guidance) Role of this compound
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Helps achieve high accuracy by correcting for analytical variability.
Precision Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ)Improves precision by normalizing the analyte signal.
Matrix Effect RSD of the analyte/IS ratio in different matrix lots should be ≤15%Co-elution with the analyte minimizes differential matrix effects.
Stability Analyte concentration should be within ±15% of the nominal concentration after storage/handlingThe stability of this compound is assumed to be identical to that of indenolol.
IS Cross-Interference IS contribution to analyte signal ≤20% of LLOQ; Analyte contribution to IS signal ≤5% of IS responseEnsures that the internal standard does not artificially inflate the analyte signal and vice versa. wuxiapptec.comtandfonline.com

Specificity and Selectivity Considerations in Complex Matrices

In bioanalytical method validation, specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov Selectivity is crucial when analyzing complex biological matrices like plasma, which contain numerous endogenous compounds, metabolites, and potential co-administered drugs. wuxiapptec.comnih.gov

The use of this compound is fundamental to establishing the specificity of an LC-MS/MS method for Indenolol. By utilizing Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte (Indenolol) and the internal standard (this compound). The five-deuterium mass difference provides a distinct mass-to-charge ratio (m/z) for this compound, ensuring that its signal does not overlap with that of the unlabeled Indenolol or other components. aptochem.com

To validate selectivity, blank matrix samples from at least six different sources are analyzed to check for interferences at the retention times corresponding to Indenolol and this compound. The response of any interfering peak in the blank samples should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and not more than 5% for the internal standard. This compound, co-eluting with Indenolol, helps confirm that any potential interference is not due to a shared fragmentation pathway with the analyte under the same chromatographic conditions. kcasbio.comnih.gov

Determination of Linearity and Dynamic Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is prepared by spiking blank biological matrix with known concentrations of Indenolol and a constant concentration of this compound. The curve is generated by plotting the peak area ratio of Indenolol to this compound against the nominal concentration of Indenolol.

The dynamic range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). nih.gov The LLOQ is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision, while the ULOQ is the highest. nih.gov The use of this compound helps to extend the linear dynamic range and improve the reliability of the quantification at the limits of the range. The consistent response of the internal standard across the concentration range helps to normalize any minor fluctuations in injection volume or ionization efficiency. scispace.com

A typical calibration curve for Indenolol using this compound would be constructed using a weighted linear regression (e.g., 1/x²). The correlation coefficient (r²) should ideally be greater than or equal to 0.99. nih.gov

Table 1: Example Calibration Curve Parameters for Indenolol Analysis

Parameter Acceptance Criteria Typical Result
Calibration Range Defines LLOQ and ULOQ 1.0 - 1000 ng/mL
Regression Model Weighted Linear (1/x or 1/x²) 1/x²
Correlation Coefficient (r²) ≥ 0.99 0.9985
Back-calculated Concentration Deviation Within ±15% (±20% for LLOQ) Meets criteria

This table represents typical data for a bioanalytical method and is for illustrative purposes.

Assessment of Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. nih.gov Both are assessed using Quality Control (QC) samples prepared at a minimum of four concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC). researchgate.net

This compound is critical for ensuring high accuracy and precision. By being added to all samples, including calibration standards and QCs, before any extraction steps, it accounts for variability during sample processing. kcasbio.comwuxiapptec.com The analyte-to-internal standard peak area ratio is used for all calculations, which corrects for analyte loss during extraction and any inconsistencies in the analytical process. scispace.com For a method to be considered accurate and precise, the mean concentration of the QC samples should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) for precision should not exceed 15% (20% at the LLOQ). nih.govnih.gov

Recovery, the extraction efficiency of an analytical method, is determined by comparing the analyte response from an extracted sample to the response of an unextracted standard. This compound, with its similar physicochemical properties to Indenolol, is expected to have a comparable recovery. aptochem.com Consistent recovery of the internal standard across different sample batches indicates a robust and reproducible extraction procedure.

Table 2: Illustrative Accuracy and Precision Data for Indenolol QC Samples

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.0 0.95 95.0 8.5
Low (LQC) 3.0 2.91 97.0 6.2
Medium (MQC) 500 515 103.0 4.1
High (HQC) 800 784 98.0 3.5

This table represents typical data for a bioanalytical method and is for illustrative purposes. Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% (≤20% for LLOQ).

Mitigation of Matrix Effects, Ion Suppression, and Enhancement

Matrix effects are a significant challenge in LC-MS bioanalysis, caused by co-eluting endogenous components from the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate results. wuxiapptec.com this compound is the most effective tool for mitigating these effects. wuxiapptec.com

Because this compound is structurally and chemically almost identical to Indenolol, it co-elutes from the liquid chromatography column at the same time. aptochem.com Therefore, it experiences the exact same degree of ion suppression or enhancement as the unlabeled analyte. wuxiapptec.com By calculating the analyte-to-internal standard peak area ratio, the variability caused by matrix effects is effectively normalized, as both the numerator and denominator of the ratio are affected proportionally. scispace.com This ensures that the quantitative data remains accurate and reliable even when analyzing samples from different individuals or populations where the matrix composition may vary.

The matrix factor is typically evaluated at low and high QC concentrations by comparing the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a pure solution. The internal standard-normalized matrix factor is then calculated to demonstrate that this compound effectively compensates for any observed variability.

Evaluation of Isotopic Purity and Potential Contamination of Internal Standards

When using a deuterated internal standard like this compound, it is crucial to assess its isotopic purity. acanthusresearch.com The internal standard should be free from contamination by the unlabeled analyte. The presence of even small amounts of unlabeled Indenolol in the this compound stock solution can lead to a falsely elevated response at the LLOQ, compromising the accuracy of low-concentration samples. wuxiapptec.com

The contribution of the internal standard to the analyte signal is checked by analyzing a blank matrix sample spiked only with the working concentration of this compound. The peak area in the analyte's MRM channel should be less than 5% of the analyte peak area at the LLOQ. wuxiapptec.com Similarly, the contribution of the unlabeled analyte to the internal standard signal is checked by analyzing a sample at the ULOQ concentration without any internal standard. The response in the internal standard's MRM channel should be less than 5% of the internal standard's mean response.

A mass difference of five daltons (d5) is generally sufficient to minimize mass spectrometric cross-talk between the analyte and the internal standard. wuxiapptec.com Furthermore, the stability of the deuterium (B1214612) labels must be ensured, meaning they should be placed on non-exchangeable positions within the molecule to prevent H-D exchange with protons from the solvent or matrix. acanthusresearch.com

Mechanistic and Pre Clinical Pharmacological Research Applications of Indenolol D5

Elucidation of Deuterium (B1214612) Kinetic Isotope Effects in Biochemical and Enzymatic Processes

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. nih.govnih.gov Indenolol-d5 provides a valuable probe for studying these effects in the context of drug metabolism.

Theoretical Underpinnings of Isotope Effects on Reaction Rates

The basis of the kinetic isotope effect lies in the difference in zero-point vibrational energy between a C-H and a carbon-deuterium (C-D) bond. bakerlab.orglibretexts.org The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. informaticsjournals.co.innih.gov Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate compared to the corresponding C-H bond cleavage. libretexts.org This difference in reaction rates, expressed as the ratio kH/kD, provides insight into the reaction mechanism. nih.govresearchgate.net A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov The magnitude of the KIE can be influenced by factors such as the nature of the transition state and the specific enzyme involved. nih.gov

Impact on Cytochrome P450-Mediated Biotransformations in In Vitro Systems

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs, including beta-blockers like indenolol (B1671870). drugbank.commdpi.com Many CYP-mediated reactions involve the abstraction of a hydrogen atom, making them susceptible to the deuterium kinetic isotope effect. nih.govnih.gov

The use of this compound in in vitro systems, such as human liver microsomes, allows researchers to quantify the impact of deuteration on its metabolism. By comparing the rate of metabolism of this compound to that of non-deuterated indenolol, the KIE can be determined. A significant KIE suggests that C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov This information is crucial for understanding the specific CYP isoforms involved and the mechanism of their catalytic action. For instance, different CYP isoforms can exhibit varying sensitivities to deuteration, reflecting differences in their active site structures and catalytic mechanisms. nih.gov Studies with other deuterated compounds have shown that the magnitude of the KIE can be substantial, leading to a significant reduction in the rate of metabolism. colab.ws

Investigation of Metabolic Pathways and Stability Using Deuterated Analogs (in vitro and Theoretical Modeling)

Deuterated compounds like this compound are invaluable for tracing metabolic pathways and assessing the stability of a drug molecule in biological systems. juniperpublishers.comresearchgate.net These investigations are typically carried out using in vitro models and can be complemented by theoretical modeling.

Tracing Metabolic Fates in Isolated Cell Cultures and Microsomal Preparations

In vitro systems such as isolated cell cultures (e.g., hepatocytes) and subcellular fractions like microsomes are fundamental tools in drug metabolism research. nih.govbiorxiv.org When this compound is introduced into these systems, its metabolic fate can be tracked using analytical techniques like mass spectrometry. researchgate.netbiorxiv.org The deuterium label acts as a unique mass signature, allowing for the unambiguous identification of metabolites derived from the parent compound. biorxiv.org

This approach enables researchers to:

Identify major and minor metabolites: By analyzing the mass spectra of the incubation mixture, researchers can identify the various metabolic products of this compound.

Elucidate metabolic pathways: The structures of the identified metabolites provide a roadmap of the biotransformation reactions that indenolol undergoes. mdpi.com

Quantify metabolite formation: The relative abundance of different metabolites can be determined, offering insights into the predominant metabolic routes. nih.gov

Investigate metabolic switching: Deuteration at a primary site of metabolism can sometimes lead to an increase in metabolism at other sites, a phenomenon known as metabolic switching. nih.gov Tracing the metabolic fate of this compound can reveal if such switching occurs.

In Vitro SystemApplication in Metabolic Fate Tracing of this compound
Isolated Cell Cultures (e.g., Hepatocytes) Provides a comprehensive view of both Phase I and Phase II metabolism in a whole-cell context. nih.gov Allows for the study of uptake, metabolism, and efflux of the compound.
Liver Microsomes Primarily used to study Phase I metabolism mediated by cytochrome P450 enzymes. europa.eu Enables the determination of kinetic parameters for specific metabolic reactions.
S9 Fractions Contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and some Phase II metabolic reactions. nih.gov
Recombinant CYP Enzymes Allows for the identification of the specific CYP isoforms responsible for the metabolism of this compound. nih.govnih.gov

Analysis of Compound Stability in Biological Milieu

The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, particularly its half-life and clearance. juniperpublishers.comresearchgate.net this compound is used to assess how deuteration affects the stability of the parent molecule in various biological environments.

Theoretical Considerations in the Modulation of Pharmacokinetic Parameters through Deuteration

The insights gained from in vitro studies with this compound have significant theoretical implications for modulating the pharmacokinetic properties of drugs through deuteration. nih.govresearchgate.netresearchgate.net The primary goal of this strategy is often to improve the drug's metabolic profile, leading to a more favorable pharmacokinetic performance. nih.govresearchgate.net

By strategically placing deuterium atoms at metabolically vulnerable positions, it is theoretically possible to:

Increase the half-life: A lower clearance rate generally translates to a longer biological half-life, potentially allowing for less frequent dosing. informaticsjournals.co.injuniperpublishers.com

Enhance bioavailability: For orally administered drugs, reducing first-pass metabolism in the liver can lead to a higher proportion of the drug reaching systemic circulation. tandfonline.com

Alter metabolite profiles: Deuteration can shift the metabolic pathway away from the formation of undesirable or toxic metabolites. nih.govresearchgate.net

Influences on Theoretical Absorption and Distribution Models

In pre-clinical research, establishing accurate pharmacokinetic (PK) models is crucial for predicting a drug's behavior in vivo. The absorption and distribution of the parent compound, indenolol, follow a first-order absorption-elimination curve, with maximum plasma concentrations typically reached within 1.5 to 2 hours after administration. nih.gov

The primary role of this compound in this context is to serve as a superior internal standard for analytical assays, most notably liquid chromatography-mass spectrometry (LC/MS). acs.org In these studies, a known quantity of this compound is added to biological samples containing the parent drug, indenolol. Because this compound has a higher mass than indenolol but nearly identical chemical properties and chromatographic retention times, it can be distinguished by the mass spectrometer. acs.org This allows for precise quantification of the parent drug by correcting for any loss that may occur during sample preparation and analysis.

The use of deuterated standards like this compound is advantageous for creating highly reliable and reproducible pharmacokinetic data, which is essential for building and validating theoretical models of drug absorption and tissue distribution. acs.orgwiseguyreports.com

Alterations in Elimination Pathways and Half-Life Prediction

Indenolol undergoes hepatic metabolism and has a relatively short elimination half-life of approximately four hours. nih.govpatsnap.comnih.gov A key application of this compound in pre-clinical research is to investigate how its altered metabolic profile can influence these parameters. The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond. researchgate.net

This difference in bond strength can lead to the Deuterium Kinetic Isotope Effect (DIE) , where enzymes, particularly the Cytochrome P450 (CYP) family responsible for most oxidative drug metabolism, break the C-D bond at a slower rate than the C-H bond. juniperpublishers.com If deuterium is placed at a site on the molecule that is a primary target for metabolism (a metabolic "soft spot"), this effect can significantly reduce the rate of systemic clearance and prolong the drug's biological half-life. nih.govjuniperpublishers.com

Pre-clinical studies with this compound would therefore focus on:

Metabolic Shunting: Determining if slowing metabolism at one site causes the drug to be eliminated through alternative metabolic pathways. juniperpublishers.com

Half-Life Extension: Quantifying the increase in elimination half-life compared to the parent compound. A longer half-life can be a desirable attribute for a therapeutic agent. nih.govresearchgate.net

The table below contrasts the known pharmacokinetic parameters of Indenolol with the predicted effects of deuteration in this compound.

ParameterIndenolol (Reported)This compound (Predicted Effect)Rationale
Elimination Half-life (t½) ~4 hours nih.govnih.govIncreasedDeuterium Kinetic Isotope Effect slows enzymatic metabolism. nih.govjuniperpublishers.com
Hepatic Metabolism Primary route of elimination patsnap.comDecreased RateSlower cleavage of C-D bonds by CYP enzymes compared to C-H bonds. juniperpublishers.com
Systemic Clearance (CL) HighDecreasedReduced rate of metabolism leads to slower removal from circulation. nih.govacs.org
Area Under the Curve (AUC) BaselineIncreasedSlower clearance results in greater total drug exposure over time. acs.org

Strategies for Optimizing Pre-clinical Compound Exposure

A major goal in early drug development is the optimization of a lead compound's properties to ensure it has suitable characteristics for clinical testing, including adequate bioavailability and a desirable half-life. nih.gov Deuteration represents a key strategy in this optimization process. nih.govwiseguyreports.com

By potentially reducing the rate of metabolism, this compound is used to explore methods for enhancing pre-clinical compound exposure. nih.govacs.org An improved pharmacokinetic profile, characterized by a longer half-life and increased area under the curve (AUC), could translate into a more favorable dosing regimen. nih.gov This could mean maintaining therapeutic concentrations of the drug with lower or less frequent administration, which is a significant advantage. The investigation of deuterated analogues like this compound is a proactive approach to identify candidates with superior "drug-like" properties early in the discovery pipeline. wiseguyreports.comnih.gov

Receptor Binding and Ligand Interaction Studies (in vitro/biophysical)

This compound as a Probe in Beta-Adrenoceptor Characterization

Indenolol is a nonselective beta-adrenoceptor antagonist, meaning it binds to both β1 and β2-adrenergic receptors. nih.govnih.gov These receptors are crucial in regulating cardiovascular function. cvpharmacology.com In vitro and biophysical studies are essential for characterizing how ligands interact with these targets.

The substitution of hydrogen with deuterium is a very subtle structural modification that does not typically alter a molecule's affinity or selectivity for its receptor target. juniperpublishers.com The forces that govern receptor-ligand binding—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—are generally unaffected. researchgate.net

Therefore, this compound is expected to exhibit the same binding profile as indenolol, making it a powerful tool for:

Competitive Binding Assays: Used to determine the affinity of other novel compounds for beta-adrenoceptors.

Receptor Occupancy Studies: In these experiments, this compound can be used to quantify receptor engagement in tissues or cell cultures, with the key advantage being its distinct mass, which facilitates precise measurement in subsequent pharmacokinetic analyses. acs.org

Assessment of Intrinsic Sympathomimetic Activity in Isolated Tissue or Cellular Models

A distinguishing feature of indenolol is its possession of partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). nih.govnih.govcvpharmacology.com This means that while it blocks the effects of endogenous catecholamines like epinephrine, it also weakly stimulates the beta-adrenoceptor itself. cvpharmacology.comkup.at This property can be beneficial, for instance by preventing a drastic decrease in heart rate. taylorandfrancis.com

The assessment of ISA is conducted in isolated tissue preparations (e.g., atrial muscle strips, vascular rings) or in cellular models expressing beta-adrenoceptors. nih.govnih.gov As with receptor binding, the intrinsic activity of a compound is a function of its direct interaction with the receptor and is not expected to be altered by deuteration. kup.at

Pre-clinical research would utilize this compound in these in vitro models to confirm that it retains the same degree of ISA as its non-deuterated counterpart. The primary scientific question would be whether the potentially longer half-life of this compound could prolong its partial agonist effects in vivo, a hypothesis that would be tested in subsequent pre-clinical animal models.

Advanced Research Perspectives and Future Directions for Indenolol D5

Integration of Indenolol-d5 in Early-Stage Drug Discovery and Development Pipelines

The journey of a new chemical entity from initial discovery to market approval is a long and complex process characterized by high attrition rates. Integrating stable isotope-labeled (SIL) compounds like this compound early in this pipeline offers significant advantages, particularly in preclinical and early clinical phases, by enhancing the accuracy of pharmacokinetic (PK) and pharmacodynamic (PD) assessments.

In early drug discovery, this compound serves as an invaluable internal standard for quantitative bioanalysis. musechem.com During preclinical development, understanding a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial. srce.hrnih.gov this compound, when used in liquid chromatography-mass spectrometry (LC-MS/MS) assays, allows for the precise quantification of the parent drug, indenolol (B1671870), in complex biological matrices such as plasma, urine, and tissue homogenates. musechem.comacanthusresearch.com Because this compound has nearly identical physicochemical properties to indenolol, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, effectively correcting for matrix effects and procedural variability. acanthusresearch.comtexilajournal.comresearchgate.net This leads to more reliable and reproducible ADME data, which is fundamental for making informed decisions about advancing a drug candidate. srce.hrmetsol.com

The use of deuterated standards like this compound is particularly critical during the transition from preclinical to clinical studies. Accurate PK data from animal models helps in predicting human pharmacokinetics and establishing safe and effective dosing regimens for first-in-human trials. researchgate.net By ensuring the robustness of bioanalytical methods, this compound supports the rigorous validation required for regulatory submissions to agencies like the FDA. musechem.comnih.gov

Table 1: Role of this compound in Drug Discovery and Development Stages
StageKey ActivitiesApplication of this compoundImpact
Lead Optimization Screening compounds for optimal ADME properties.Internal standard for in vitro metabolic stability assays (e.g., liver microsomes).Accurate ranking of candidate compounds based on metabolic stability. srce.hr
Preclinical Development In vivo ADME and PK studies in animal models.Internal standard for quantifying indenolol in plasma, tissues, and excreta.Reliable determination of key PK parameters (half-life, clearance, volume of distribution). nih.govmetsol.com
IND-Enabling Studies GLP toxicology and safety pharmacology studies. Bioanalytical method validation.Essential component for validated LC-MS/MS methods to support toxicokinetic (TK) analysis. srce.hrnih.govEnsures accurate correlation between drug exposure and toxicity findings, fulfilling regulatory requirements.
Phase I Clinical Trials First-in-human studies to assess safety and PK.Internal standard for analyzing clinical samples (e.g., human plasma).Precise measurement of human PK, informing dose selection for Phase II trials. musechem.com

Applications in Quantitative Omics Research (Proteomics, Metabolomics, Glycomics)

Quantitative omics disciplines aim to measure the complete set of proteins (proteomics), metabolites (metabolomics), or glycans (glycomics) in a biological system. These fields heavily rely on mass spectrometry, where accurate quantification is paramount for identifying biomarkers, understanding disease mechanisms, and evaluating drug responses. Stable isotope-labeled internal standards, such as this compound, are fundamental to achieving the necessary precision and accuracy in these analyses. researchgate.netcrimsonpublishers.com

In metabolomics , this compound can be used as an internal standard to quantify endogenous or xenobiotic metabolites that are structurally similar to indenolol. By spiking samples with a known concentration of this compound, researchers can normalize for variations in sample preparation and instrument response, enabling the absolute quantification of target analytes. musechem.com This is crucial for identifying subtle metabolic changes associated with disease or drug treatment.

In quantitative proteomics , while this compound is not used to label proteins directly, the principles of its use are highly relevant. Proteomics often employs stable isotope labeling with amino acids (SILAC) or isobaric tags to achieve relative or absolute quantification. The use of a SIL internal standard like this compound for quantifying small molecule drugs or their metabolites within a larger proteomics experiment allows for the integration of pharmacokinetics with proteome-level changes, providing a more holistic view of a drug's effect.

The application in glycomics follows a similar logic. The quantitative analysis of glycans is notoriously challenging due to their structural complexity and the ionization variability in mass spectrometry. Using a well-characterized SIL internal standard helps to control for this variability, improving the reliability of quantitative glycomic profiling.

Table 2: Utility of this compound in Quantitative Omics
Omics FieldPrimary ChallengeRole of this compound (as a SIL Internal Standard)Research Outcome
Metabolomics Matrix effects, ionization suppression/enhancement, sample prep variability.Co-elutes with and mimics the analytical behavior of the non-labeled analyte, allowing for accurate normalization. musechem.commyadlm.orgReliable and reproducible quantification of small molecule metabolites in complex biological samples.
Proteomics Correlating drug concentration with changes in protein expression.Enables precise quantification of the drug (indenolol) in samples undergoing proteomic analysis.Integrated pharmacokinetic/pharmacodynamic (PK/PD) modeling at the proteome level.
Glycomics Analytical variability in quantifying complex glycans.Serves as a benchmark for analytical performance and quality control in LC-MS workflows.Improved accuracy and precision in comparative glycomic studies.

Development of Novel Synthetic Methodologies for Precision Deuteration

The synthesis of deuterated compounds like this compound requires specialized chemical strategies to ensure high isotopic purity and precise placement of deuterium (B1214612) atoms. "Precision deuteration" aims to install deuterium at specific molecular sites to achieve desired properties, such as blocking a specific metabolic pathway, without altering the compound's interaction with its biological target. morressier.comnih.govnih.gov

Traditional methods for deuteration include hydrogen-deuterium exchange (HIE) reactions, which can sometimes lack selectivity, or the use of expensive deuterated starting materials in a multi-step synthesis. researchgate.netresearchgate.netnih.gov Recent advances focus on late-stage deuteration, where deuterium is introduced into a complex molecule in the final steps of a synthesis. nih.govconsensus.app This approach is more efficient and allows for the targeted modification of existing drug molecules.

For a beta-blocker like indenolol, synthetic strategies might involve:

Catalytic HIE: Using transition metal catalysts (e.g., palladium, iridium) to facilitate the exchange of specific hydrogen atoms with deuterium from a source like deuterium oxide (D₂O). nih.gov

Site-Selective Functionalization: Introducing a functional group at the desired position, followed by a reduction step using a deuterium source (e.g., sodium borodeuteride).

Photocatalysis: Utilizing light-driven reactions to achieve HIE under mild conditions, offering new pathways for selective labeling of complex pharmaceuticals. nih.gov

The goal is to produce this compound with high isotopic enrichment (typically >98%) and to ensure the deuterium labels are on metabolically stable positions to prevent back-exchange in biological systems. acanthusresearch.comhilarispublisher.com The development of these novel methods is crucial for making deuterated standards more accessible and for exploring the therapeutic potential of "heavy drugs." morressier.comnih.gov

Table 3: Comparison of Deuteration Methodologies
MethodDescriptionAdvantagesChallenges
Synthesis from Deuterated Precursors Building the molecule from the ground up using deuterated starting materials.High control over label position and isotopic purity.Often requires lengthy synthesis; precursors can be expensive. researchgate.net
Catalytic H/D Exchange Exchanging H for D on an existing molecule using a catalyst and a deuterium source (e.g., D₂O). nih.govAllows for late-stage functionalization; uses inexpensive D₂O.Achieving high regioselectivity can be difficult; may require harsh conditions. researchgate.net
Metal-Free Photoexcitation Using light to increase the basicity of an aromatic ring, promoting HIE with a deuterated solvent. nih.govMetal-free, mild conditions; offers unique selectivity profiles.Substrate scope may be limited; requires photochemical expertise and equipment.
Reduction with Deuterated Reagents Introducing a functional group (e.g., a double bond or carbonyl) and reducing it with a deuterated hydride.High selectivity and isotopic incorporation.Requires additional synthetic steps to introduce the functional group.

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Compounds

Computational tools are playing an increasingly vital role in predicting the impact of deuteration on a drug's properties, thereby guiding synthetic efforts and rational drug design. The primary influence of substituting hydrogen with deuterium is the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon, making it more difficult to break. morressier.com This effect can significantly slow down metabolic reactions catalyzed by enzymes like Cytochrome P450s (CYPs). nih.govjuniperpublishers.com

Molecular Dynamics (MD) simulations can model the dynamic behavior of a deuterated drug in the active site of a metabolic enzyme. These simulations provide insights into how deuteration might alter binding affinity, protein conformation, and the vibrational frequencies of bonds involved in metabolism. rsc.orgaps.org By calculating the energetic barriers for C-H versus C-D bond cleavage, computational models can predict the magnitude of the KIE. nih.gov

This predictive power is invaluable in a drug discovery context. For instance, if a drug is known to be rapidly metabolized at a specific site, computational analysis can help determine if deuterating that position is likely to slow clearance and improve the pharmacokinetic profile. nih.govsemanticscholar.org This can save considerable time and resources by prioritizing the synthesis of the most promising deuterated analogs. Machine learning models are also being developed to predict KIEs more efficiently, further accelerating the design process. digitellinc.com

Table 4: Computational Approaches for Studying Deuterated Compounds
Computational MethodApplication to this compoundKey Insights Provided
Quantum Mechanics (QM) Calculate the vibrational frequencies and zero-point energies of C-H vs. C-D bonds.Prediction of the theoretical maximum Kinetic Isotope Effect (KIE). nih.gov
Molecular Docking Model the binding of this compound into the active sites of CYP enzymes.Identify key interactions and predict whether deuteration affects binding orientation. nih.gov
Molecular Dynamics (MD) Simulations Simulate the dynamic movement of the drug-enzyme complex over time.Assess the stability of the binding pose and the flexibility of the active site. rsc.org
QM/MM (Quantum Mechanics/Molecular Mechanics) Model the enzymatic reaction (C-D bond cleavage) with high accuracy.Provide a quantitative prediction of the KIE on metabolic clearance.

Role of this compound as a Certified Reference Material in Pharmaceutical Research

A Certified Reference Material (CRM) is a standard that has been characterized with the highest level of analytical rigor and is accompanied by a certificate providing the value of a specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comsynthinkchemicals.commerckmillipore.com The availability of this compound as a CRM would be a significant asset to the pharmaceutical industry, providing an authoritative benchmark for quality control and method validation. synthinkchemicals.comzeptometrix.com

As a CRM, this compound would be used to:

Calibrate analytical instruments: Ensuring that measurements are accurate and traceable to a recognized standard.

Validate bioanalytical methods: Serving as the definitive internal standard for establishing the accuracy, precision, and robustness of LC-MS/MS assays used in regulated bioanalysis. researchgate.netuni-duesseldorf.de

Perform quality control checks: Routinely used in QC samples to monitor the performance of an analytical method over time and across different laboratories. musechem.com

Support regulatory filings: The use of CRMs in drug development studies provides confidence to regulatory agencies that the data submitted is accurate, reliable, and comparable. synthinkchemicals.com

The development of a CRM involves a comprehensive characterization process, including purity determination by multiple independent methods (e.g., qNMR, mass balance), precise concentration measurement, and rigorous assessment of homogeneity and long-term stability. sigmaaldrich.com This ensures that the material is of the highest quality and suitable for its intended use as the ultimate reference point in analytical measurements. wikipedia.org

Table 5: Characteristics and Importance of a Certified Reference Material (CRM)
CharacteristicDescriptionImportance for this compound CRM
Certified Purity/Concentration The property value (e.g., purity, concentration) is determined by metrologically valid procedures.Ensures accurate preparation of calibrators and controls for quantitative assays. synthinkchemicals.com
Uncertainty Statement A documented uncertainty value is associated with the certified value.Allows laboratories to properly assess the uncertainty of their own measurements.
Metrological Traceability The certified value is linked to national or international standards through an unbroken chain of comparisons. sigmaaldrich.comwikipedia.orgGuarantees the comparability of results obtained at different times and in different locations.
Homogeneity and Stability The material is proven to be uniform throughout the batch and stable over a defined period. sigmaaldrich.comEnsures that every vial of the CRM is consistent and reliable for its entire shelf life.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.